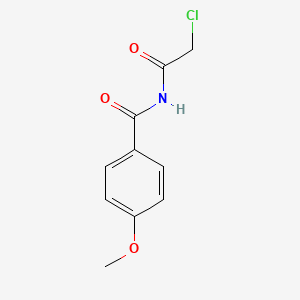

N-(2-Chloro-acetyl)-4-methoxy-benzamide

Vue d'ensemble

Description

N-(2-Chloro-acetyl)-4-methoxy-benzamide is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase , a protein involved in DNA repair and replication. This suggests that N-(2-chloroacetyl)-4-methoxybenzamide may also target proteins involved in DNA processes.

Mode of Action

It’s known that similar compounds can undergo thioether macrocyclization . This process involves the formation of a macrocycle, a large cyclic molecule, through a reaction with cysteine residues in peptides . This could potentially alter the structure and function of target proteins, leading to changes in their activity.

Biochemical Pathways

Disruption of these pathways could lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

The compound’s potential for macrocyclization could influence its bioavailability and stability in the body.

Result of Action

If the compound does indeed target proteins involved in dna processes, its action could lead to dna damage and genomic instability . This could potentially inhibit the growth of cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s macrocyclization process and, consequently, its mode of action.

Analyse Biochimique

Cellular Effects

Benzamide derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving N-(2-Chloro-acetyl)-4-methoxy-benzamide are not well-characterized. It is known that benzamide derivatives can be metabolized in the body through various pathways, often involving enzymes or cofactors .

Activité Biologique

N-(2-Chloro-acetyl)-4-methoxy-benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a chloroacetyl moiety attached to a benzamide structure. This configuration is crucial for its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

- In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria using the turbidimetric method. Results showed effective inhibition, particularly against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis, potentially through interference with key enzymatic processes .

Anticancer Activity

This compound has also been investigated for its anticancer potential, particularly against breast cancer cell lines.

- Cell Line Studies : In vitro tests on estrogen receptor-positive human breast adenocarcinoma cell line MCF7 revealed that the compound exhibits antiproliferative effects with an IC50 value indicating effective concentration for inhibiting cell growth .

- Apoptosis Induction : Further studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Research Findings and Case Studies

A summary of notable case studies highlights the compound's effectiveness:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methoxy Group : Enhances lipophilicity, facilitating better cell membrane penetration.

- Chloroacetyl Moiety : Contributes to the reactivity of the compound, enabling interaction with biological targets.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that N-(2-Chloro-acetyl)-4-methoxy-benzamide and its derivatives exhibit significant antimicrobial activities. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl ring | Antimicrobial |

| N-(2-Chloro-acetamide) | Chloro group on acetamide | Anticancer |

| N-(4-Bromophenyl)acetamide | Bromine substitution on phenyl | Antimicrobial |

| N-(3-Nitrophenyl)acetamide | Nitro group on phenyl ring | Potential anticancer |

These compounds highlight the versatility of chloroacetamides in medicinal chemistry while underscoring the unique characteristics of this compound due to its specific functional groups .

Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound demonstrates promising activity in cell viability assays, such as the Sulforhodamine B assay.

- Mechanism of Action : The compound's reactivity allows it to interact with cellular targets, potentially leading to apoptosis in cancer cells.

- Case Study : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects, indicating their potential as lead compounds for new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the molecular structure can enhance efficacy and reduce toxicity.

Key Modifications

- Substitution patterns on the benzene ring can influence both antimicrobial and anticancer activities.

- The presence of electron-withdrawing groups (like chloro or nitro) has been linked to improved biological activity.

Future Directions and Research Opportunities

The potential applications of this compound extend beyond its current uses. Future research may focus on:

- Derivatization : Exploring new derivatives with enhanced selectivity and potency against specific pathogens or cancer types.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.

Propriétés

IUPAC Name |

N-(2-chloroacetyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKWEUUCADMNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368631 | |

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57764-60-0 | |

| Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroacetyl)-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.